molecular formula C17H17ClN2O B3358468 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- CAS No. 79953-28-9

9-Acridinamine, 6-chloro-2-methoxy-N-propyl-

Cat. No.: B3358468
CAS No.: 79953-28-9
M. Wt: 300.8 g/mol
InChI Key: LDADDILQPHUTNC-UHFFFAOYSA-N
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Description

9-Acridinamine, 6-chloro-2-methoxy-N-propyl- (referred to hereafter as Compound A) is an acridine derivative characterized by a chloro-substituent at position 6, a methoxy group at position 2, and a propylamine chain at position 9 of the acridine core. Acridine derivatives are renowned for their intercalative DNA-binding properties and antitumor activity. Compound A has demonstrated cytotoxic effects in hepatocellular carcinoma (HCC) models, inducing apoptosis via inhibition of the PI3K/AKT pathway .

Properties

IUPAC Name

6-chloro-2-methoxy-N-propylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-3-8-19-17-13-6-4-11(18)9-16(13)20-15-7-5-12(21-2)10-14(15)17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDADDILQPHUTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229970
Record name 9-Acridinamine, 6-chloro-2-methoxy-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79953-28-9
Record name 9-Acridinamine, 6-chloro-2-methoxy-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Acridinamine, 6-chloro-2-methoxy-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- involves several steps. One common method starts with the nitration of 6-chloro-2-methoxyaniline to form 6-chloro-2-methoxy-3-nitroaniline. This intermediate is then reduced to 6-chloro-2-methoxy-3-aminobenzene, which undergoes cyclization with a suitable reagent to form the acridine ring. Finally, the propylamine group is introduced through a nucleophilic substitution reaction .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

9-Acridinamine, 6-chloro-2-methoxy-N-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

9-Acridinamine, 6-chloro-2-methoxy-N-propyl- is a synthetic compound notable for its unique structure and diverse applications in scientific research. With the molecular formula C17H17ClN2O and a molecular weight of 300.8 g/mol, this compound features a chloro group, a methoxy group, and a propylamine substituent on the acridine ring. Its properties make it suitable for various applications in chemistry, biology, and medicine.

Chemical Properties and Reactions

The compound undergoes several important chemical reactions:

  • Oxidation : Can be oxidized to form quinones using strong oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can yield amines or alcohols with agents such as sodium borohydride.
  • Substitution : The chloro group can be replaced in nucleophilic substitution reactions.

These reactions are facilitated by common reagents and conditions including acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures.

Scientific Research Applications

The applications of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- span several fields:

Chemistry

  • Fluorescent Probe : This compound serves as a fluorescent probe for DNA intercalation studies. Researchers utilize it to investigate DNA binding properties and structural changes, which are crucial for understanding molecular interactions in biological systems.

Biology

  • Cell Membrane Studies : It is employed in studies examining cell membrane dynamics and the proton-pumping activity of membrane-bound ATPases. This research is vital for understanding cellular processes such as energy production and transport mechanisms.

Medicine

  • Anticancer Research : The compound has been studied for its potential anticancer properties by inhibiting DNA replication and transcription through intercalation. Its mechanism involves disrupting normal DNA structure, which may lead to apoptosis in cancer cells.

Industrial Applications

  • Sensor Development : It is used in developing sensors for detecting nucleic acids and proteins, enhancing analytical techniques in biotechnology and diagnostics.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : Research demonstrated that derivatives of 9-Acridinamine exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
  • Fluorescence Characteristics : Studies into its derivatives revealed excellent fluorescence properties useful for tracking biological processes in vivo.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have identified specific substitutions that enhance biological activity, suggesting pathways for optimizing drug design.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound also binds to cell membranes and affects the proton-pumping activity of ATPases, which can lead to changes in cellular pH and ion gradients .

Molecular targets and pathways involved include DNA, membrane-bound ATPases, and various signaling pathways related to apoptosis and cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxy groups (electron-donating) at position 2 enhance solubility and modulate DNA intercalation efficiency compared to chloro substituents (electron-withdrawing) .
  • Synthetic Efficiency : Longer alkyl chains (e.g., butyl in 3c) improve reaction yields compared to propyl analogs, likely due to enhanced nucleophilicity . Bis-acridinyl compounds (e.g., Compound 11) require prolonged reaction times but achieve high yields via methoxyacridine coupling .

Pharmacological Activity

Compound Biological Activity Mechanism (if known)
Compound A Antitumor (HCC); inhibits PI3K/AKT pathway; reduces tumor migration and proliferation Apoptosis induction via caspase activation
JP 1302 () Dihydrochloride salt; CNS activity (e.g., σ receptor modulation) Soluble in water/DMSO; targets neurotransmitter systems
3b, 3c, 3d () Multifunctional drug candidates (anticancer, antimicrobial) DNA intercalation; topoisomerase inhibition
6-Chloro-2-methoxyacridin-9-amine (46) () Antiprion and neuroprotective activity Cholinesterase inhibition; structural simplicity enhances blood-brain barrier penetration

Key Observations :

  • Activity Spectrum : Compound A’s specificity for HCC contrasts with broader anticancer activity in carboxamide derivatives (3b–3d) .
  • Salt Forms : Hydrochloride salts (e.g., JP 1302) improve solubility but may alter tissue distribution compared to free bases .

Physicochemical Properties

Compound Solubility Stability (Thermal) Key Spectral Data (NMR/MS)
Compound A Not explicitly reported Likely stable at RT MS: [M+H]+ = ~331 (estimated)
3b () Soluble in polar solvents Decomposes at 200°C ¹H NMR: δ 2.17 (NH), 3.74 (PhCH₂), 7.61 (acridine)
Compound 11 () Orange-red gum; methanol-soluble Stable under refrigeration ¹³C NMR: δ 112.0–133.4 (acridine carbons)
9-Chloroacridine () Low aqueous solubility Melts at 120°C MS: m/z 215 (M+)

Key Observations :

  • Thermal Stability : Carboxamide derivatives (3b–3d) decompose at higher temperatures (>200°C), whereas chloroacridines (e.g., Compound 21) exhibit lower thermal stability .
  • Spectral Signatures : Methoxy and propyl groups in Compound A would produce distinct ¹H NMR signals (e.g., δ 3.8 for OCH₃, δ 1.0–1.5 for propyl CH₂) compared to bis-acridinyl compounds .

Biological Activity

Overview

9-Acridinamine, 6-chloro-2-methoxy-N-propyl- is a compound with the molecular formula C17H17ClN2O and a molecular weight of 300.8 g/mol. Its unique structure, featuring a chloro group, a methoxy group, and a propylamine substituent on the acridine ring, contributes to its diverse biological activities and applications in scientific research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- primarily involves its ability to intercalate into DNA , disrupting the normal structure and function of the DNA molecule. This intercalation inhibits DNA replication and transcription, which can lead to cell death or apoptosis. Additionally, the compound interacts with cell membranes, affecting the proton-pumping activity of membrane-bound ATPases. This interaction can alter cellular pH and ion gradients, influencing various signaling pathways related to cell proliferation and apoptosis .

Biological Applications

1. Anticancer Activity:
Research indicates that acridine derivatives like 9-Acridinamine exhibit significant anticancer properties by inducing apoptosis in cancer cells through DNA intercalation and disruption of cellular processes .

2. Antimicrobial Properties:
Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

3. Fluorescent Probes:
Due to its fluorescent properties, 9-Acridinamine is utilized as a probe for DNA studies, allowing researchers to visualize and analyze DNA interactions in real-time .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
9-Aminoacridine Lacks chloro and methoxy groupsLess specific binding properties
6-Chloro-2-methoxyacridine Similar structure without propylamineAffects solubility and reactivity
9-Amino-6-chloro-2-methoxyacridine Lacks propylamine groupKnown DNA intercalator

The unique combination of functional groups in 9-Acridinamine provides specific binding properties that enhance its biological activity compared to similar compounds .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that 9-Acridinamine effectively inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage. The compound was shown to activate caspase pathways, leading to programmed cell death .

Case Study 2: Antimicrobial Testing
In another study evaluating antimicrobial properties, 9-Acridinamine exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential for therapeutic applications in treating bacterial infections .

Q & A

Q. Methodological Answer :

  • Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 liver extract) .
  • Comet Assay : Quantify DNA strand breaks in human lymphocytes exposed to 10–100 µM of the compound.
  • In Vivo Models : Zebrafish embryos (OECD TG 236) evaluate developmental toxicity; LC50_{50} values correlate with logP (predicted ~2.8 for this compound) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Acridinamine, 6-chloro-2-methoxy-N-propyl-
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